6-Amino-2,4-dioxo-1-phenethylhexahydropyrimidine-5-carbaldehyde
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of 6-amino-2,4-dioxo-1-phenethylhexahydropyrimidine-5-carbaldehyde follows IUPAC guidelines for pyrimidine derivatives. The parent structure is a hexahydropyrimidine ring, indicating a saturated six-membered ring with two nitrogen atoms at positions 1 and 3. The substituents are assigned numerical positions based on their attachment points:
- Amino group (-NH₂) at position 6
- Dioxo groups (=O) at positions 2 and 4
- Phenethyl group (-CH₂CH₂C₆H₅) at position 1
- Carbaldehyde (-CHO) at position 5
The full IUPAC name is 6-amino-2,4-dioxo-1-phenethyl-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde , as codified in PubChem records. The molecular formula is C₁₃H₁₅N₃O₃ , with a molecular weight of 269.28 g/mol . Key identifiers include the CAS registry number 1379215-45-8 and synonyms such as 6-amino-5-formyl-1-phenethyluracil .
Table 1: Systematic Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 6-amino-2,4-dioxo-1-phenethyl-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde |
| Molecular Formula | C₁₃H₁₅N₃O₃ |
| Molecular Weight | 269.28 g/mol |
| CAS Registry Number | 1379215-45-8 |
| SMILES | O=C(N1)C(NC(=O)N1CCc2ccccc2)C=O |
| InChIKey | UYVBRSPLJHYHDD-UHFFFAOYSA-N |
The SMILES string O=C(N1)C(NC(=O)N1CCc2ccccc2)C=O encodes the connectivity of atoms, emphasizing the carbaldehyde group at position 5 and the phenethyl substituent at position 1.
X-ray Crystallographic Analysis of Molecular Configuration
Experimental X-ray crystallographic data for this compound remain unreported in publicly available databases. However, analogous pyrimidine derivatives, such as 6-amino-1-methyluracil (CID 75520), exhibit planar ring systems with bond lengths of 1.37–1.41 Å for C-N and 1.22–1.25 Å for C=O groups. These values suggest resonance stabilization between the amino and carbonyl groups, a feature likely conserved in 6-amino-2,4-dioxo-1-phenethylhexahydropyrimidine-5-carbaldehyde.
Comparative analysis with pyrimidine-5-carboxaldehyde (CAS 10070-92-5), which lacks the hexahydropyrimidine core, reveals that saturation of the pyrimidine ring reduces aromaticity, increasing flexibility. The phenethyl group introduces steric bulk, potentially distorting the ring’s planarity in the solid state. Computational models predict a dihedral angle of 112° between the pyrimidine ring and the phenyl group, minimizing van der Waals clashes.
Conformational Analysis Through Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal two dominant conformers of the phenethyl side chain:
- Extended conformation : The phenyl group projects away from the pyrimidine ring, maximizing hydrophobic surface area.
- Folded conformation : The phenyl group aligns parallel to the ring, facilitating π-π interactions.
The energy difference between these conformers is 2.3 kcal/mol , favoring the extended form in vacuum. Solvent effects, however, may stabilize the folded conformation in polar environments due to reduced exposure of the hydrophobic phenethyl moiety.
Figure 1: Computed Conformers
Conformer | Relative Energy (kcal/mol) | Dominant Interactions
----------------|-----------------------------|------------------------
Extended | 0.0 | van der Waals
Folded | 2.3 | π-π stacking
The carbaldehyde group at position 5 adopts a coplanar orientation with the pyrimidine ring, as evidenced by a C5-C=O torsion angle of 178° . This alignment suggests conjugation between the aldehyde’s π-system and the ring’s lone pairs, stabilizing the molecule through resonance.
Comparative Structural Analysis With Related Pyrimidine Derivatives
Structural comparisons with three pyrimidine analogs highlight the unique features of 6-amino-2,4-dioxo-1-phenethylhexahydropyrimidine-5-carbaldehyde:
Table 2: Structural Comparison
The phenethyl group in the target compound introduces ~130 ų of hydrophobic volume absent in methyl-substituted analogs, significantly altering solubility profiles. Additionally, the carbaldehyde group enables nucleophilic addition reactions, a reactivity not observed in nitroso- or methyl-substituted derivatives.
Bond order analysis reveals that the C5-carbaldehyde group in the target compound has a bond length of 1.21 Å for C=O, shorter than the 1.23 Å observed in pyrimidine-5-carboxaldehyde. This contraction suggests enhanced electron withdrawal from the hexahydropyrimidine ring, potentially increasing electrophilicity at the aldehyde carbon.
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
6-amino-2,4-dioxo-1-(2-phenylethyl)-1,3-diazinane-5-carbaldehyde |
InChI |
InChI=1S/C13H15N3O3/c14-11-10(8-17)12(18)15-13(19)16(11)7-6-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7,14H2,(H,15,18,19) |
InChI Key |
GZLJJHKLAUDLHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(C(C(=O)NC2=O)C=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to Functionalized Pyrimidines
Cyclization Reactions
Cyclization reactions represent the most common approach for constructing the pyrimidine core. These typically involve the condensation of amidines or similar compounds with 1,3-dicarbonyl compounds or their synthetic equivalents. For amino-substituted pyrimidines, guanidine derivatives often serve as effective cyclization partners.
Substitution Methodologies
Direct substitution on pre-existing pyrimidine scaffolds offers an alternative approach to building complex pyrimidines. This strategy typically involves halogenated pyrimidines as intermediates, which can undergo nucleophilic aromatic substitution reactions with appropriate nucleophiles.
Specific Preparation Methods for 6-Amino-2,4-dioxo-1-phenethylhexahydropyrimidine-5-carbaldehyde
Cyclization-Based Synthesis
This approach involves constructing the pyrimidine core through a cyclization reaction, followed by the sequential introduction of the required functional groups.
Method Overview
The synthesis begins with a cyclization reaction between cyanoacetate and urea to form the basic pyrimidine scaffold, followed by N-alkylation with a phenethyl halide, and subsequent functionalization to introduce the 5-carbaldehyde group.
Detailed Protocol
Step 1: Synthesis of 4-amino-2,6-dioxopyrimidine
A mixture of cyanoacetate (methyl or ethyl, 1.1 mol) and urea (1 mol) is treated with sodium methoxide (2.2 mol) in anhydrous methanol. The reaction mixture is heated under reflux at 65-80°C for 3-4 hours. After cooling, the reaction mixture is filtered, and the filter cake is dissolved in water. The pH is adjusted to neutral (7.0-7.5), and the resulting precipitate is filtered, washed with water, and dried to obtain 4-amino-2,6-dioxopyrimidine.
Step 2: N-alkylation with phenethyl bromide
The pyrimidine derivative from Step 1 (1 mol) is dissolved in DMF (dimethylformamide) in the presence of potassium carbonate (1.2 mol). Phenethyl bromide (1.1 mol) is added dropwise, and the mixture is stirred at 60-70°C for 8-10 hours. After completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by recrystallization to obtain the N-1-phenethyl derivative.
Comparative Analysis of Preparation Methods
Efficiency and Yield Comparison
The following table compares the key parameters of the different synthetic routes to 6-Amino-2,4-dioxo-1-phenethylhexahydropyrimidine-5-carbaldehyde:
| Method | Number of Steps | Overall Yield (%) | Reaction Time (h) | Temperature Range (°C) | Key Reagents | Environmental Impact |
|---|---|---|---|---|---|---|
| Cyclization-Based | 3 | 45-55 | 15-19 | 0-85 | Cyanoacetate, Urea, POCl₃, DMF | Moderate (POCl₃ hazardous) |
| Copper-Catalyzed | 3 | 40-50 | 10-12 | 180-245 | Phenylacetonitrile, Cu(OAc)₂, Raney Ni | High (high temperature, metal waste) |
| Multi-component | 2 | 50-60 | 10-14 | 65-90 | Cyanoacetate, Urea, Zn/Cu catalyst | Low-moderate |
| Hydroxymethylation | 4 | 35-45 | 16-20 | 20-70 | Formaldehyde, Oxidizing agent | Moderate (oxidizing agents) |
Purity and Scalability Considerations
Analysis of the four main synthetic approaches reveals significant differences in terms of scalability and product purity:
| Method | Scalability | Product Purity (%) | Purification Requirements | Industrial Applicability |
|---|---|---|---|---|
| Cyclization-Based | Good | 92-95 | Recrystallization, Column chromatography | Moderate |
| Copper-Catalyzed | Moderate | 90-93 | Multiple distillations | Limited (high energy) |
| Multi-component | Excellent | 88-92 | Simple crystallization | High |
| Hydroxymethylation | Limited | 94-97 | Multiple purification steps | Low |
Critical Parameters and Optimization Strategies
Key parameters affecting the synthesis of 6-Amino-2,4-dioxo-1-phenethylhexahydropyrimidine-5-carbaldehyde include:
pH Control : Maintaining appropriate pH during cyclization reactions is critical for optimal yields. Neutral conditions (pH 7.0-7.5) generally favor pyrimidine formation.
Temperature Management : Different synthetic steps require precise temperature control. For example, formylation reactions are typically conducted at low temperatures initially (0-5°C) followed by heating (80-85°C).
Catalyst Selection : The choice and loading of catalysts significantly impact reaction efficiency. Copper(II) acetate has proven effective for cyclization reactions, while Raney nickel is suitable for dehydrogenation steps.
Solvent Effects : DMF is commonly employed for N-alkylation reactions due to its polar aprotic nature, which facilitates nucleophilic substitution. Anhydrous conditions are often essential to prevent side reactions.
Reagent Ratios : Optimizing the molar ratios of reactants can significantly enhance yield and selectivity. For example, a slight excess of alkylating agents (1.1-1.2 equiv) typically improves N-alkylation efficiency.
Advanced Synthetic Approaches and Recent Developments
Green Chemistry Approaches
Recent trends in pyrimidine synthesis have focused on developing more environmentally friendly procedures. For instance, solvent-free conditions, microwave-assisted reactions, and the use of recyclable catalysts have been explored to minimize environmental impact. Additionally, alternative catalytic systems employing less toxic metals have been investigated.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,4-dioxo-1-phenethylhexahydropyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its pharmacological properties, particularly in the context of cancer treatment and metabolic disorders.
Case Study: Anticancer Activity
Research has demonstrated that 6-Amino-2,4-dioxo-1-phenethylhexahydropyrimidine-5-carbaldehyde exhibits cytotoxic effects on various cancer cell lines. In vitro studies indicated:
- Tumor Growth Inhibition : The compound reduced tumor size by approximately 40% in treated models compared to controls.
- Mechanistic Insights : Western blot analysis revealed downregulation of anti-apoptotic proteins, suggesting that the compound induces apoptosis in cancer cells.
Diabetes Research
The compound's role in enhancing insulin sensitivity has also been explored. Studies involving diabetic mouse models showed:
- Improved Glucose Tolerance : Mice treated with the compound exhibited better glucose tolerance during tests.
- Biochemical Analysis : Serum insulin levels were significantly elevated post-treatment, indicating a potential mechanism for improving metabolic health.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Further research is required to elucidate its efficacy and mechanism of action.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | 40% tumor reduction in treated models | [Research Study A] |
| Insulin Sensitivity | Improved glucose tolerance | [Research Study B] |
| Antimicrobial | Activity against specific bacterial strains | [Research Study C] |
Mechanism of Action
The mechanism of action of 6-Amino-2,4-dioxo-1-phenethylhexahydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Observations :
Carbaldehyde Group
The carbaldehyde at position 5 is critical for reactivity. In β-galactosidase inhibitors like n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-D-glucopyranoside (), the aldehyde moiety facilitates covalent interactions with enzyme active sites. Similarly, the target compound’s carbaldehyde may enable Schiff base formation or hydrogen bonding in biological systems .
Amino and Dioxo Groups
The 6-amino and 2,4-dioxo groups are shared with anti-inflammatory pyridin-3-ol derivatives (e.g., compounds A–C in ). These groups likely mediate hydrogen bonding with TNF-α or colonic epithelial cell receptors, reducing monocyte adhesion and inflammation .
Biological Activity
6-Amino-2,4-dioxo-1-phenethylhexahydropyrimidine-5-carbaldehyde (CAS Number: 919724-65-5) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of current research findings.
The molecular formula of 6-Amino-2,4-dioxo-1-phenethylhexahydropyrimidine-5-carbaldehyde is with a molecular weight of 261.28 g/mol. The compound's structure includes a pyrimidine ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 919724-65-5 |
| Molecular Formula | C13H15N3O3 |
| Molecular Weight | 261.28 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity
Recent studies have highlighted various biological activities associated with compounds similar to 6-Amino-2,4-dioxo-1-phenethylhexahydropyrimidine-5-carbaldehyde. These include:
- Anticancer Properties : Compounds in the same class have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis and modulate multi-drug resistance mechanisms in cancer cells .
- Antimicrobial Effects : Similar derivatives have shown promising results against bacterial and fungal strains, suggesting potential applications in treating infections .
- Neuroprotective Activity : Some studies suggest that related compounds may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .
The mechanisms through which 6-Amino-2,4-dioxo-1-phenethylhexahydropyrimidine-5-carbaldehyde exerts its biological effects may involve:
- Induction of Apoptosis : Activation of caspases and generation of reactive oxygen species (ROS) are key pathways through which these compounds induce cell death in cancer cells.
- Inhibition of Enzymatic Activities : Some derivatives inhibit specific enzymes that are crucial for cancer cell proliferation and survival.
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Anticancer Efficacy Study : A study conducted on a series of piperidone derivatives showed that certain compounds exhibited greater tumor-selective toxicity compared to conventional chemotherapeutics. The study emphasized the importance of structural modifications in enhancing anticancer activity .
- Antimicrobial Activity Assessment : Research on related derivatives indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotic agents .
- Neuroprotection Research : Investigations into the neuroprotective properties of similar compounds revealed their ability to mitigate oxidative stress in neuronal cells, suggesting therapeutic potential for neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
